molecular formula C15H11ClN2O B8717480 1-Phenyl-3-(4-chlorophenyl)-2-pyrazolin-5-one

1-Phenyl-3-(4-chlorophenyl)-2-pyrazolin-5-one

Cat. No. B8717480
M. Wt: 270.71 g/mol
InChI Key: QBWPDGFMRLCTJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04042702

Procedure details

50.8 g of ethyl p-chlorobenzoylacetate (produced for example from p-chloroacetophenone, diethyl carbonate and sodium hydride with a yield of 72 %) 29 g of phenylhydrazine, 5 ml of glacial acetic acid and 150 ml of ethanol are heated in a nitrogen atmosphere for 1 hour at boiling point. After cooling in an ice bath 3-p-chlorophenyl-1-phenyl-2-pyrazoline-5-one is obtained with a yield of 84 %; F 160.5°-161.5°.
Quantity
50.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
29 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
150 mL
Type
solvent
Reaction Step Seven
Quantity
5 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:15]=[CH:14][C:5]([C:6]([CH2:8][C:9]([O:11]CC)=O)=O)=[CH:4][CH:3]=1.[Cl:16][C:17]1C=CC(C(=O)C)=CC=1.C(=O)(OCC)OCC.[H-].[Na+].[C:36]1([NH:42][NH2:43])[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=1.ClC1C=CC(C2CC(=O)N(C3C=CC=CC=3)N=2)=CC=1>C(O)C.C(O)(=O)C>[Cl:16][C:17]1[N:42]([C:36]2[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=2)[N:43]=[C:6]([C:5]2[CH:4]=[CH:3][C:2]([Cl:1])=[CH:15][CH:14]=2)[C:8]=1[CH:9]=[O:11] |f:3.4|

Inputs

Step One
Name
Quantity
50.8 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)CC(=O)OCC)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OCC)(OCC)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Five
Name
Quantity
29 g
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=NN(C(C1)=O)C1=CC=CC=C1
Step Seven
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Eight
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
are heated in a nitrogen atmosphere for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
is obtained with a yield of 84 %
CUSTOM
Type
CUSTOM
Details
F 160.5°-161.5°

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=NN1C1=CC=CC=C1)C1=CC=C(C=C1)Cl)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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